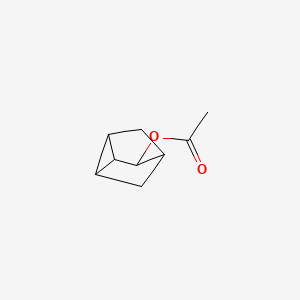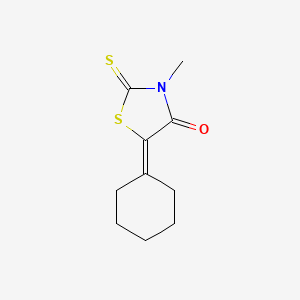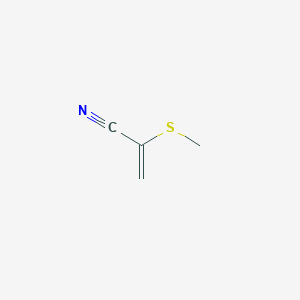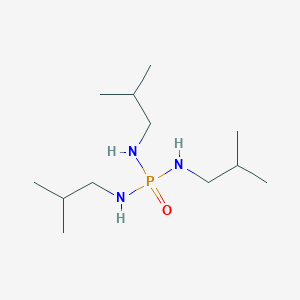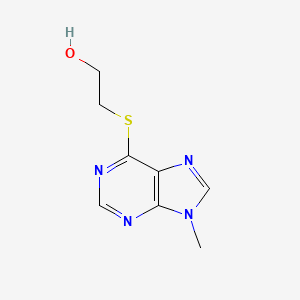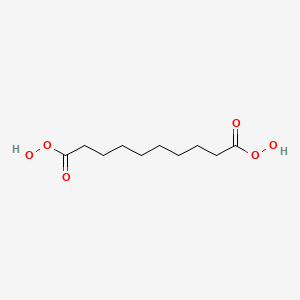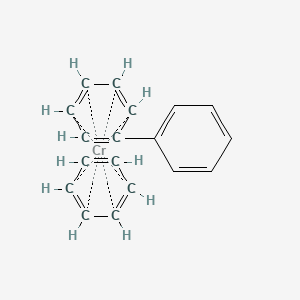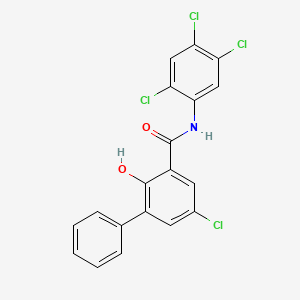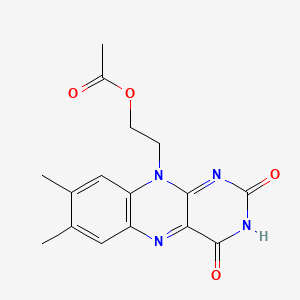![molecular formula C15H10Cl2N2O5 B14721267 [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate CAS No. 6908-25-4](/img/structure/B14721267.png)
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is a synthetic organic compound characterized by its unique chemical structure, which includes both chloroanilino and nitrobenzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the reaction of 2-chloroaniline with ethyl chloroformate to form the intermediate 2-(2-chloroanilino)-2-oxoethyl chloride. This intermediate is then reacted with 2-chloro-4-nitrobenzoic acid in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for temperature control, mixing, and purification can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-amino-4-chlorobenzoate derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chloroanilino and nitrobenzoate groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of [2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate involves its interaction with specific molecular targets. The chloroanilino group can interact with enzymes or receptors, potentially inhibiting their activity. The nitrobenzoate group may undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Chloroaniline: A simpler compound with similar reactivity but lacking the nitrobenzoate group.
4-Nitrobenzoic Acid: Contains the nitrobenzoate group but lacks the chloroanilino functionality.
2-Chloro-4-nitroaniline: Combines both chloro and nitro groups but in a different structural arrangement.
Uniqueness
[2-(2-Chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
CAS No. |
6908-25-4 |
|---|---|
Molecular Formula |
C15H10Cl2N2O5 |
Molecular Weight |
369.2 g/mol |
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C15H10Cl2N2O5/c16-11-3-1-2-4-13(11)18-14(20)8-24-15(21)10-6-5-9(19(22)23)7-12(10)17/h1-7H,8H2,(H,18,20) |
InChI Key |
WAYVDOZHGKOSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate](/img/structure/B14721184.png)
